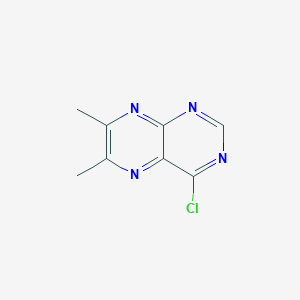

4-Chloro-6,7-dimethylpteridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN4 |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

4-chloro-6,7-dimethylpteridine |

InChI |

InChI=1S/C8H7ClN4/c1-4-5(2)13-8-6(12-4)7(9)10-3-11-8/h3H,1-2H3 |

InChI Key |

BZCWAEYIEFJRLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=NC=N2)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 6,7 Dimethylpteridine

Cyclization-Based Approaches to 4-Chloro-6,7-dimethylpteridine

The most direct and widely employed methods for synthesizing this compound involve the formation of the pyrazine (B50134) ring by cyclizing a substituted pyrimidine (B1678525) precursor. This is typically achieved through condensation reactions with a 1,2-dicarbonyl compound.

Condensation Reactions of 4,5-Diaminochloropyrimidines

A foundational strategy for the synthesis of pteridines is the condensation of a 4,5-diaminopyrimidine (B145471) with an α-dicarbonyl compound. derpharmachemica.comthieme-connect.de In the case of this compound, the key starting material is a 4,5-diamino-chloropyrimidine. Specifically, 5,6-diamino-4-chloropyrimidine is the precursor of choice. acs.org This method is advantageous as it directly installs the desired chloro-substituent at the 4-position of the pteridine (B1203161) ring system. The direct cyclization of the corresponding 4,5-diaminochloropyrimidines is often the preferred method for preparing chloro-substituted pteridines, as alternative routes, such as the chlorination of pteridinols with reagents like phosphorus oxychloride, can lead to the formation of resinous byproducts. acs.org

The general reaction involves the condensation of the two amino groups of the pyrimidine with the two carbonyl groups of the dicarbonyl compound to form the pyrazine ring, thus completing the pteridine skeleton.

Reactions with α-Dicarbonyl Compounds: The Use of Biacetyl

To obtain the 6,7-dimethyl substitution pattern on the pteridine ring, the α-dicarbonyl compound used in the condensation reaction is biacetyl (also known as 2,3-butanedione). The reaction between 5,6-diamino-4-chloropyrimidine and biacetyl readily yields this compound. acs.org This cyclization is a specific example of the Gabriel-Isay synthesis. The reaction proceeds by the formation of Schiff base intermediates, followed by ring closure to the dihydropteridine, which then oxidizes to the aromatic pteridine.

The reaction conditions for this synthesis can be summarized as follows:

| Precursor | Reagent | Product | Yield | Melting Point (°C) | Reference |

| 5,6-Diamino-4-chloropyrimidine | Biacetyl | This compound | 73% | 149-151 | acs.org |

| 4,5-Diamino-2-chloropyrimidine | Biacetyl | 2-Chloro-6,7-dimethylpteridine | 64% | 135-137 | acs.org |

| 5,6-Diamino-2,4-dichloropyrimidine | Biacetyl | 2,4-Dichloro-6,7-dimethylpteridine | 53% | 146-148 | acs.org |

This table presents data for the synthesis of various chlorodimethylpteridines to illustrate the versatility of the method.

General Strategies for Pteridine Ring System Construction

The synthesis of the pteridine ring system is not limited to a single approach. The bicyclic structure, composed of fused pyrimidine and pyrazine rings, can be assembled by forming either ring onto a pre-existing, suitably substituted monocyclic precursor. thieme-connect.denih.gov

Pyrazine Ring Formation from Pyrimidine Precursors

As detailed in the sections above, the most prevalent strategy for pteridine synthesis involves the annulation of a pyrazine ring onto a pyrimidine core. derpharmachemica.comthieme-connect.de This approach, often referred to as the Isay reaction, is exemplified by the condensation of 4,5-diaminopyrimidines with α-dicarbonyl compounds. derpharmachemica.com The versatility of this method stems from the wide availability of substituted pyrimidine precursors, allowing for the introduction of various functional groups into the final pteridine structure. For the synthesis of this compound, this remains the most practical and reported method, starting from 5,6-diamino-4-chloropyrimidine. acs.org

Pyrimidine Ring Formation from Pyrazine Precursors

An alternative, though less common for this specific compound, is the construction of the pyrimidine ring onto a pre-functionalized pyrazine. thieme-connect.denih.gov This approach, known as the Taylor synthesis, typically involves the reaction of an aminocyanopyrazine with a one-carbon unit source, such as guanidine (B92328) or urea, to form the pyrimidine ring. nih.gov While this method is valuable for the synthesis of certain pterin (B48896) derivatives, its application to produce this compound is not as widely documented. The challenge often lies in the synthesis of the appropriately substituted pyrazine starting material that would lead to the desired 4-chloro-6,7-dimethyl substitution pattern on the final pteridine.

Derivatization during Synthesis: Introduction of Functional Groups

The introduction of specific functional groups onto the pteridine core can be achieved either by using pre-functionalized starting materials or by derivatization of the pteridine ring after its formation. In the synthesis of this compound, the chloro group is incorporated by using a chlorinated pyrimidine precursor, namely 5,6-diamino-4-chloropyrimidine. acs.org

This approach of carrying the functionality through the ring formation is a key synthetic strategy. The chloro substituent at the 4-position of the resulting this compound is noted to be particularly reactive. acs.org This reactivity allows for subsequent nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of a wide array of 4-substituted-6,7-dimethylpteridines. For instance, the chloro group can be readily displaced by nucleophiles such as amines, alkoxides, and thiols to generate 4-amino, 4-alkoxy, and 4-mercapto derivatives, respectively. acs.org This highlights the role of the chloro group not just as a structural component, but as a reactive handle for further chemical modification.

Synthesis of Related Halogenated Pteridine and Quinazoline (B50416) Intermediates

Halogenated pteridines and quinazolines are versatile intermediates in organic and medicinal chemistry, primarily due to the reactivity of the carbon-halogen bond which allows for further functionalization through various cross-coupling reactions. mdpi.comnih.gov

The synthesis of halogenated pteridines often mirrors the strategy used for this compound, where a hydroxy-pteridine is first synthesized and then halogenated. acs.org The reactivity of the halogenating agent and the stability of the pteridine core are key considerations. For example, treating pteridinols with phosphoryl chloride is a common method for producing chloropteridines, while phosphoryl bromide can be used for brominated analogs. ijpbs.comwur.nl The position of the halogen significantly influences the compound's reactivity; 4-chloropteridines are noted to be considerably more reactive towards nucleophilic substitution than their 2-chloro counterparts. acs.org Halogenated pteridines, particularly those with iodine or bromine, are valuable substrates for palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse substituents onto the pteridine scaffold. nih.govsmolecule.com

Halogenated quinazolines are similarly important building blocks. mdpi.comnih.gov A prevalent method for their preparation is the halogenation of the corresponding 4-hydroxyquinazolines (which exist as the tautomeric quinazolin-4-ones). google.com Reagents such as thionyl chloride or phosphoryl halides are effective for this transformation, often with the addition of a catalyst like N,N-dialkylformamide to facilitate the reaction. google.com The choice of halogenating agent can be tailored, with thionyl chloride being a convenient option. google.com These halogenated quinazolines serve as key precursors for synthesizing a wide array of polysubstituted derivatives through metal-catalyzed cross-coupling reactions. mdpi.comnih.gov

The following table summarizes synthetic approaches for various halogenated quinazoline intermediates.

| Product | Starting Material | Reagents/Catalyst | Key Findings |

| 4-Haloquinazolines | 4-Hydroxyquinazoline | Thionyl chloride or phosphoryl halide, Dimethylformamide (DMF) | The process is catalyzed by DMF and can be further enhanced by soluble organic halide salts. google.com |

| 3-amino-7-chloro-2-phenyl quinazolin-4(3H)-one | (Appropriate anthranilic acid derivative) | Fusion reaction at 250°C | A modified, solvent-free fusion technique was developed to synthesize this intermediate. researchgate.net |

| 4-chloro-6-iodo-2-(4-methoxyphenyl)quinazoline | (Corresponding quinazolinone) | (Multistep process) | This di-halogenated intermediate undergoes selective nucleophilic substitution and subsequent Suzuki-Miyaura reactions. researchgate.net |

| 6-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | 2,3-diphenylpyrido[2,3-b]pyrazin-6-one | Phosphoryl bromide | A related heterocyclic system where the hydroxy group is converted to a bromo group using Pobr₃. wur.nl |

Reactivity and Chemical Transformations of 4 Chloro 6,7 Dimethylpteridine

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of 4-Chloro-6,7-dimethylpteridine is highly susceptible to displacement by various nucleophiles. This reactivity allows for the introduction of amino, hydroxyl, mercapto, and alkoxy groups, thereby serving as a versatile synthetic hub for creating a library of 6,7-dimethylpteridine analogs.

Amination Reactions to Yield 4-Amino Derivatives

This compound readily undergoes amination to produce 4-amino derivatives. acs.org This nucleophilic substitution can be achieved by reacting the chloro-compound with various primary and secondary amines. For instance, treatment with alcoholic ammonia (B1221849) at reflux temperatures successfully yields the 4-amino derivative. acs.org

More complex N-substituted derivatives can also be synthesized. Research has shown that reacting this compound with substituted anilines in a solvent like dimethylformamide (DMF) at room temperature provides the corresponding N-aryl-6,7-dimethylpteridin-4-amines in good yields. ijpbs.com The reaction mixture is typically stirred for a couple of hours and the product can be isolated by precipitation in ice-cold water. ijpbs.com

Table 1: Synthesis of N-Aryl-6,7-dimethylpteridin-4-amine Derivatives

| Reactant | Solvent | Reaction Time | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| Aniline | DMF | 2 hours | N-phenyl-6,7-dimethylpteridin-4-amine | 61.58 | 212-214 |

| 4-chloro aniline | DMF | 2 hours | N-(4-chlorophenyl)-6,7-dimethylpteridin-4-amine | 58.23 | 234-236 |

| 4-nitro aniline | DMF | 1.5 hours | N-(4-nitrophenyl)-6,7-dimethylpteridin-4-amine | 67.41 | 267-269 |

Data sourced from a study on the synthesis of pteridine (B1203161) derivatives. ijpbs.com

Hydrolysis Reactions to Form 6,7-Dimethylpteridinol-4

The hydrolysis of the C-4 chlorine atom is another characteristic reaction of this compound. This transformation readily occurs to form the corresponding pteridinol, 6,7-Dimethylpteridin-4-ol. acs.org This reaction underscores the reactivity of the chloro-substituent towards oxygen nucleophiles. The product of this reaction, 6,7-dimethylpteridin-4-ol, is itself a key intermediate, often used as the precursor for synthesizing the starting 4-chloro compound through treatment with reagents like phosphoryl chloride (POCl₃). ijpbs.com

Thionation Reactions to Synthesize 4-Mercapto Derivatives

The synthesis of 4-mercapto-6,7-dimethylpteridine from its chloro precursor is a facile thionation reaction. acs.org Chloropteridines are generally effective precursors for creating pteridinethiones. thieme-connect.de The conversion is typically achieved by treating the 4-chloro compound with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH). thieme-connect.demdpi.com This reaction introduces a thiol group at the C-4 position, yielding the corresponding 4-mercapto derivative, which is an important class of pteridine compounds. acs.orgthieme-connect.de

Reactions with Alkoxides, e.g., Sodium Methoxide (B1231860)

In contrast to the 2-chloro isomer which fails to yield a characterizable product, this compound reacts readily with alkoxides like sodium methoxide. acs.org This nucleophilic substitution reaction displaces the chloride ion with a methoxy (B1213986) group, resulting in the formation of 4-methoxy-6,7-dimethylpteridine. The reaction typically involves treating the chloro-compound with a solution of sodium methoxide in methanol. encyclopedia.publongdom.org This demonstrates the greater reactivity of the C-4 position towards alkoxide nucleophiles compared to other positions on the pteridine ring. acs.org

Dehalogenation Reactions

Beyond substitution, the chlorine atom of this compound can be removed through dehalogenation reactions. The specific outcome of these reactions can be highly dependent on the reaction conditions and the catalyst employed.

Catalytic Hydrogenation Pathways

The behavior of this compound under catalytic hydrogenation conditions is particularly noteworthy. When subjected to hydrogenation with a palladized charcoal catalyst, the compound undergoes hydrolysis rather than the expected hydrogenolysis (simple removal of the chlorine atom). acs.org This leads to the formation of 6,7-dimethylpteridinol-4 as the product. acs.org This outcome suggests that under these specific conditions, water present in the reaction medium or adsorbed on the catalyst acts as a more effective nucleophile than the hydride from the hydrogen gas.

This contrasts with the catalytic hydrogenation of other pteridine derivatives, where reduction of the heterocyclic rings can occur. For example, the hydrogenation of 4-amino-2-phenyl-6,7-dimethylpteridine over Raney nickel results in the reduction of the pyrazine (B50134) ring to yield the 5,6,7,8-tetrahydro derivative. google.com The differing outcomes highlight how substituents and reaction conditions dictate the pathway of catalytic hydrogenation for the pteridine scaffold.

Comparative Reactivity of Chloro-Substituents at C-2 and C-4

The pteridine nucleus is characterized by its π-electron deficient nature, which makes it susceptible to nucleophilic attack. The reactivity of chloro-substituents on the pteridine ring is significantly influenced by their position. In the context of 6,7-dimethylpteridine derivatives, a chloro-substituent at the C-4 position is markedly more reactive towards nucleophilic displacement than a chloro-substituent at the C-2 position. acs.org

This differential reactivity is a key feature in the synthetic chemistry of pteridines. For instance, in studies involving 2,4-dichloro-6,7-dimethylpteridine, nucleophilic substitution reactions often proceed with a high degree of selectivity, yielding the 2-chloro-4-substituted pteridine derivative. This indicates that the C-4 position is the more favorable site for nucleophilic attack. acs.org The higher reactivity at C-4 can be attributed to the greater ability of the pteridine ring system to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at this position. The electron-withdrawing nitrogen atoms at positions 1 and 3 effectively delocalize the charge, but the stabilization is more pronounced for attack at C-4. acs.orgstackexchange.com

In contrast, the 2-chloro substituent is described as relatively unreactive. acs.org This lower reactivity at the C-2 position is a general observation in pyrimidine (B1678525) chemistry as well, where C-4 and C-6 positions are typically more activated towards nucleophilic substitution than the C-2 position, unless other activating or deactivating groups are present on the ring. stackexchange.comwuxiapptec.com The greater steric hindrance from the adjacent nitrogen atom at position 1 and the lone pair repulsion may also contribute to the reduced reactivity at C-2 compared to C-4. stackexchange.com

This disparity in reactivity allows for sequential and site-selective functionalization of dichloropteridines, making them valuable intermediates in the synthesis of more complex pteridine derivatives. acs.org

Ring Transformations and Cleavage Mechanisms of Pteridine Systems

The reaction of this compound with active methylene (B1212753) compounds can lead to ring transformation reactions, a process where the initial pteridine ring system is altered to form a new heterocyclic or carbocyclic structure. While specific studies on this compound are limited, the general reactivity pattern of chloropteridines suggests that the initial step is a nucleophilic substitution of the chloro group by the carbanion generated from the active methylene compound. wur.nl

For example, reactions of chloropteridines with nucleophiles like diethyl malonate have been shown to result in addition across the C3-C4 double bond, leading to 3,4-dihydropteridine derivatives. wur.nl Base-catalyzed reactions of 4-amino-5-nitrosopyrimidines with compounds containing an activated methylene group, such as nitriles and cyanoacetic acid, are known to produce condensed pteridine derivatives. orientjchem.org This highlights the utility of active methylene compounds in building upon the pteridine core.

The subsequent steps following the initial substitution can involve intramolecular cyclization and rearrangement, potentially leading to ring opening of the pyrazine or pyrimidine portion of the pteridine, followed by recyclization into a new ring system. The exact nature of the product depends on the specific active methylene compound used and the reaction conditions.

This compound readily undergoes nucleophilic substitution with amines. For instance, its reaction with various anilines in dimethylformamide (DMF) at room temperature proceeds smoothly to yield the corresponding N-aryl-6,7-dimethylpteridin-4-amine derivatives. ijpbs.com This high reactivity of the C-4 chloro group is a well-established characteristic. acs.org

However, under more forcing conditions or with specific types of amines, ring cleavage can occur. The pteridine ring system, particularly the pyrimidine ring, is susceptible to cleavage by strong nucleophiles. For instance, pteridine itself undergoes ring fission in aqueous base. thieme-connect.de In some cases, the reaction of chloropteridines with amines can proceed via an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), which involves the initial addition of the nucleophile, followed by opening of the heterocyclic ring and subsequent closure to form a new ring system. wur.nlresearchgate.net

Treatment with aqueous alkali, such as sodium hydroxide, can lead to hydrolysis of the chloro group to a hydroxyl group, forming 6,7-dimethylpteridin-4-ol. acs.org Under more vigorous alkaline conditions, cleavage of the pteridine ring can occur. The pyrimidine ring is often the site of cleavage in such reactions. thieme-connect.deanu.edu.au

Pteridine and its derivatives are known to be unstable in acidic solutions, where they can undergo ring cleavage. thieme-connect.denih.gov The addition of acid can lead to the cleavage of the pteridine ring to form an aminopyrazine carbaldehyde. nih.gov This process typically involves the pyrimidine ring of the pteridine system. thieme-connect.de

The mechanism is believed to involve protonation of the ring nitrogens, which activates the ring towards nucleophilic attack by water. wur.nlorientjchem.org For pteridine itself, it is immediately hydrated in aqueous acid. wur.nl This covalent hydration is a key step preceding ring fission. thieme-connect.de The hydrated intermediate can then undergo a series of bond cleavages, ultimately leading to the opening of the pyrimidine ring. The stability of the pteridine ring in acid is influenced by the substituents present.

Cross-Coupling Reactions for Pteridine Functionalization

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the functionalization of heterocyclic compounds, including pteridines.

Given the reactivity of the chloro-substituent at the C-4 position, this compound is a suitable substrate for Sonogashira coupling reactions. This reaction would involve coupling with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org This would result in the formation of a 4-alkynyl-6,7-dimethylpteridine.

The general conditions for Sonogashira coupling are mild, often performed at room temperature, which is advantageous for complex and potentially sensitive molecules. wikipedia.org The reactivity of the halide in Sonogashira couplings typically follows the order I > Br > Cl. nih.gov While aryl chlorides are generally less reactive than bromides and iodides, successful couplings have been achieved, often requiring more active catalyst systems or more forcing conditions. nih.govnih.gov The electron-deficient nature of the pteridine ring should enhance the reactivity of the C-4 chloro group in the oxidative addition step of the catalytic cycle, facilitating the coupling reaction.

Negishi Coupling Reactions

The Negishi coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. wikipedia.org This reaction is widely employed in organic synthesis due to its high functional group tolerance, stereospecificity, and the relatively high reactivity of organozinc reagents. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

In the context of pteridine chemistry, the Negishi coupling offers a strategic approach for the introduction of various carbon-based substituents at the C4-position of the pteridine ring system. The reaction of this compound with a range of (hetero)arylzinc reagents, in the presence of a suitable palladium catalyst and ligand, can afford the corresponding 4-(hetero)aryl-6,7-dimethylpteridines.

While specific studies detailing the Negishi coupling of this compound are not extensively documented in the provided search results, the general applicability of this reaction to heterocyclic chlorides is well-established. For instance, a mild Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides has been successfully achieved using a Pd2(dba)3/X-Phos catalytic system. organic-chemistry.org This methodology has proven effective for coupling various functionalized and heteroaromatic substrates. organic-chemistry.org The reaction conditions are generally mild and tolerate a variety of functional groups, which is a significant advantage in the synthesis of complex molecules. organic-chemistry.orgnih.gov

A representative reaction scheme for the Negishi coupling of this compound with an arylzinc reagent is depicted below:

Scheme 1: General Representation of Negishi Coupling of this compound

The success of the Negishi coupling is often dependent on the choice of catalyst, ligand, and reaction conditions. Common palladium sources include Pd(PPh3)4 and Pd2(dba)3, while a variety of phosphine-based ligands such as X-Phos, RuPhos, and JohnPhos can be employed to facilitate the reaction. organic-chemistry.org The organozinc reagents can be prepared from the corresponding organic halides and activated zinc. wikipedia.org

Table 1: Representative Conditions for Negishi Coupling of Heterocyclic Chlorides

| Entry | Aryl Chloride | Organozinc Reagent | Catalyst / Ligand | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Chloropyridine | (Thiophen-2-yl)zinc(II) chloride | Pd2(dba)3 / X-Phos | THF | 25 | 95 |

| 2 | 4-Chloroanisole | (Pyridin-2-yl)zinc(II) bromide | Pd(OAc)2 / SPhos | THF/NMP | 100 | 88 |

| 3 | 2-Chloroquinoline | (Furan-2-yl)zinc(II) chloride | Pd2(dba)3 / X-Phos | THF | 25 | 92 |

This table presents generalized conditions based on literature for similar heterocyclic chlorides and is for illustrative purposes.

Stille Coupling Reactions

The Stille reaction is another cornerstone of palladium-catalyzed cross-coupling chemistry, involving the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This method is renowned for its tolerance of a wide array of functional groups and the stability of organostannane reagents to air and moisture. wikipedia.orgresearchgate.net The catalytic cycle of the Stille reaction is analogous to other cross-coupling reactions, comprising oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The application of the Stille coupling to this compound provides a valuable pathway for the synthesis of 4-substituted-6,7-dimethylpteridines. By reacting this compound with various organostannanes, such as (hetero)aryltributylstannanes, a diverse range of substituents can be introduced at the C4-position.

Similar to the Negishi coupling, specific literature detailing the Stille coupling of this compound is not abundant in the provided search results. However, the reactivity of chloro-substituted heterocycles in Stille couplings is well-documented. researchgate.net The choice of the palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, and the use of ligands are crucial for the reaction's success. In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step. researchgate.net

A general scheme for the Stille coupling of this compound is shown below:

Scheme 2: General Representation of Stille Coupling of this compound

The versatility of the Stille reaction allows for the coupling of various sp2-hybridized organostannanes, including vinyl, aryl, and heteroaryl groups, to the pteridine core. wikipedia.org

Table 2: Illustrative Conditions for Stille Coupling of Heterocyclic Halides

| Entry | Heterocyclic Halide | Organostannane | Catalyst | Additive | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Bromopyridine | Tributyl(phenyl)stannane | Pd(PPh3)4 | - | Toluene | 110 | 85 |

| 2 | 4-Iodopyrimidine | (Furan-2-yl)tributylstannane | Pd(OAc)2/PPh3 | CuI | DMF | 80 | 78 |

| 3 | 2-Chloropyrazine | Tributyl(vinyl)stannane | Pd2(dba)3/AsPh3 | - | Dioxane | 100 | 90 |

This table presents generalized conditions based on literature for similar heterocyclic halides and is for illustrative purposes.

Derivatization and Structural Modification Strategies for Pteridine Scaffolds

Synthesis of Novel Pteridine (B1203161) Derivatives from 4-Chloro-6,7-dimethylpteridine

The chlorine atom at the C-4 position of this compound is a reactive leaving group, facilitating the synthesis of various derivatives through nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at this position. acs.org

A prominent strategy involves the reaction of this compound with primary amines, such as substituted anilines, to yield N-aryl-6,7-dimethylpteridin-4-amine derivatives. These reactions are typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. For instance, reacting this compound with aniline, 4-chloroaniline, and 4-nitroaniline (B120555) provides the corresponding 4-amino substituted pteridines in good yields. ijpbs.com

The reactivity of the 4-chloro group extends to other nucleophiles as well. It can be readily hydrolyzed to 6,7-dimethylpteridin-4-ol, or undergo thionation to produce the corresponding 4-mercapto derivative. acs.org Furthermore, reaction with sodium methoxide (B1231860) results in the formation of a 4-methoxy derivative. acs.org These transformations highlight the utility of this compound as a key building block for diverse pteridine analogues.

| Reactant | Product | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Aniline | N-phenyl-6,7-dimethylpteridin-4-amine | 61.58 | 212-214 | ijpbs.com |

| 4-Chloroaniline | N-(4-chlorophenyl)-6,7-dimethylpteridin-4-amine | 58.23 | 234-236 | ijpbs.com |

| 4-Nitroaniline | N-(4-nitrophenyl)-6,7-dimethylpteridin-4-amine | 67.41 | 267-269 | ijpbs.com |

| Water (Hydrolysis) | 6,7-Dimethylpteridin-4-ol | N/A | N/A | acs.org |

| Sodium Methoxide | 4-Methoxy-6,7-dimethylpteridine | N/A | N/A | acs.org |

Modifications at the 6- and 7-Positions of the Pteridine Ring

While the C-4 position is the primary site of reactivity for this compound, the methyl groups at the C-6 and C-7 positions also offer potential for structural modification. acs.org However, reactions targeting these positions are less common and often require different synthetic strategies compared to the facile substitution at C-4.

Oxidation of the methyl groups is a potential route for functionalization. For example, in the related compound 6,7-dimethylpteridine-2,4(1H,3H)-dione, the 7-methyl group can be selectively oxidized to a carboxylic acid function using alkaline potassium permanganate. thieme-connect.de This reactivity is attributed to the activation provided by the adjacent 4-oxo group. thieme-connect.de While direct examples of such oxidations starting from this compound are not extensively documented, it suggests that the methyl groups on the pyrazine (B50134) ring are not entirely inert and could be targeted for derivatization under specific conditions.

Synthesis and Reactivity of Reduced Pteridine Forms (e.g., Dihydro- and Tetrahydropteridines)

The synthesis of reduced pteridine scaffolds, such as di- and tetrahydropteridines, is crucial as these forms are often the biologically active species. The reduction of the pteridine ring system can be achieved through various methods, including catalytic hydrogenation. anu.edu.augoogle.com

However, the reactivity of this compound under catalytic hydrogenation conditions is distinct. Instead of reduction of the heterocyclic rings or hydrogenolysis of the carbon-chlorine bond, the compound undergoes hydrolysis to yield 6,7-dimethylpteridin-4-ol. acs.org This outcome contrasts with the behavior of its isomer, 2-chloro-6,7-dimethylpteridine, which can be successfully reduced to its dihydro form under similar conditions. acs.org

To synthesize reduced forms from this compound, a two-step approach is typically necessary. First, the 4-chloro group is replaced with a non-hydrolyzable substituent, such as an amino or alkylamino group. google.com The resulting substituted pteridine can then be subjected to reduction. For instance, derivatives like 4-amino-6,7-dimethyl-2-phenylpteridine can be hydrogenated using a Raney nickel catalyst to produce the corresponding 5,6,7,8-tetrahydropteridine. google.com Other reducing agents, such as sodium amalgam, have also been employed for the reduction of various hydroxypteridines to their dihydro forms. anu.edu.au

Regioselectivity in Pteridine Substitution and Functionalization

Regioselectivity is a key consideration in the functionalization of the pteridine scaffold. In pteridines bearing chloro-substituents at both the 2- and 4-positions, the C-4 position is significantly more activated towards nucleophilic aromatic substitution (SNAr). acs.org

This is clearly demonstrated by comparing the reactivities of 2-chloro- and this compound. The 4-chloro isomer is described as being "much more reactive" than the 2-chloro isomer. acs.org It readily undergoes substitution with a variety of nucleophiles including amines, alkoxides, and thiols. acs.org In contrast, the 2-chloro isomer is notably unreactive; for example, it fails to yield an amino derivative with alcoholic ammonia (B1221849) at reflux and does not produce a characterizable product with sodium methoxide. acs.org

This pronounced regioselectivity arises from the electron-deficient nature of the pteridine ring system. herts.ac.uk The pyrazine ring strongly withdraws electron density from the fused pyrimidine (B1678525) ring, rendering the C-4 position exceptionally electrophilic and thus highly susceptible to nucleophilic attack. This principle is analogous to the regioselectivity observed in related heterocyclic systems like quinazolines, where substitution of 2,4-dichloro precursors consistently occurs at the 4-position. mdpi.com

| Isomer | Reactivity with Nucleophiles (e.g., NH₃, NaOCH₃) | Outcome | Reference |

|---|---|---|---|

| This compound | High | Readily undergoes substitution | acs.org |

| 2-Chloro-6,7-dimethylpteridine | Low / Unreactive | No reaction or no characterizable product | acs.org |

Introduction of Heterocyclic and Aryl Substituents

The activated nature of the 4-chloro position is particularly useful for introducing complex moieties, including aryl and heterocyclic substituents, onto the pteridine scaffold.

Aryl Substituents: A straightforward method for installing aryl groups is the palladium-catalyzed Suzuki coupling reaction, though a more direct approach for N-aryl linkages is nucleophilic substitution. As previously detailed (Section 4.1), reacting this compound with various anilines in DMF serves as an efficient method to synthesize a library of N-aryl-6,7-dimethylpteridin-4-amines. ijpbs.com This reaction allows for the introduction of phenyl rings with diverse electronic properties, depending on the substitution pattern of the starting aniline. ijpbs.com

Heterocyclic Substituents: The introduction of heterocyclic rings at the 4-position can be achieved by reacting this compound with nucleophiles that bear a heterocyclic motif. For example, an amino-substituted heterocycle can displace the chloride to form a new C-N bond, directly linking the pteridine core to the heterocycle.

Furthermore, multi-step strategies can be employed. Research on related pteridine derivatives has shown that various heterocycles can be coupled at the 4-position through a thioether or alkylamino linker. orientjchem.org This suggests a synthetic pathway where this compound is first reacted with a bifunctional nucleophile (e.g., thiourea (B124793) or an amino-thiol), followed by coupling to a desired heterocycle. This modular approach expands the range of accessible structures with potential biological relevance. orientjchem.org

Spectroscopic and Analytical Characterization of Pteridine Compounds

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule, providing valuable information about its structure and conjugation. The UV-Vis spectrum of a compound is influenced by its chromophores, which are the parts of the molecule that absorb light in the UV-Vis region. For pteridine (B1203161) derivatives, the heterocyclic ring system constitutes the primary chromophore.

While specific UV-Vis absorption maxima for 4-Chloro-6,7-dimethylpteridine are not extensively detailed in the provided search results, the general principles of UV-Vis spectroscopy can be applied to understand its expected behavior. libretexts.org The absorption bands in the UV-Vis spectrum of pteridines are typically associated with π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the pteridine ring. For instance, the introduction of a chloro group at the 4-position and methyl groups at the 6- and 7-positions will influence the electronic distribution and, consequently, the energy of these transitions compared to the parent pteridine molecule.

In a broader context, studies on similar heterocyclic systems, such as 4-amino-2-chloro-6,7-dimethoxyquinazoline, demonstrate the utility of UV-Vis spectroscopy in characterizing these molecules, often showing distinct absorption bands in the UV region. researchgate.net The analysis of the UV-Vis spectrum of this compound would involve dissolving the compound in a suitable solvent and recording the absorbance as a function of wavelength. The resulting spectrum, with its characteristic λmax values, serves as a fingerprint for the compound and can be used for qualitative identification and quantitative analysis based on the Beer-Lambert law. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pteridine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for characterizing this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons present in the molecule. The methyl groups at the 6- and 7-positions would each give rise to a singlet, integrating to three protons each. Their chemical shift would be in the typical alkyl region, although influenced by the aromatic pteridine ring. Aromatic protons on the pteridine ring system would appear at a lower field due to the deshielding effect of the ring current. chemistrysteps.com For example, in a related pteridine derivative, N-(4-chlorophenyl)-6,7-dimethylpteridin-4-amine, the methyl protons appear as a singlet at δ 2.14 ppm, and the aromatic protons are observed in the range of δ 6.58-8.2 ppm. ijpbs.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbons of the methyl groups will appear at a high field, while the sp² hybridized carbons of the pteridine ring will resonate at a lower field. The carbon atom attached to the chlorine (C4) is expected to have a specific chemical shift due to the electronegativity of the chlorine atom. While specific ¹³C NMR data for this compound was not found in the provided search results, analysis of related pteridine structures can provide expected ranges for these chemical shifts. wur.nl

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| 6-CH₃ | ~2.1-2.5 | Singlet |

| 7-CH₃ | ~2.1-2.5 | Singlet |

| Pteridine Ring Protons | ~6.5-8.5 | Varies |

Table 1: Predicted ¹H NMR Spectral Data for this compound. Note: These are estimated values based on similar compounds.

| Carbon Type | Expected Chemical Shift (ppm) |

| 6-CH₃ | ~20-30 |

| 7-CH₃ | ~20-30 |

| C4 (attached to Cl) | ~150-160 |

| Other Pteridine Ring Carbons | ~130-160 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound. Note: These are estimated values based on similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₇ClN₄), the molecular weight is approximately 194.62 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 196 would also be observed, with an intensity of about one-third of the molecular ion peak. This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of the chlorine atom, the methyl groups, or cleavage of the pteridine ring system. Analysis of these fragment ions can provide further confirmation of the compound's structure. While a specific mass spectrum for this compound is not provided, studies on related compounds like 4-chloro-6,7-dimethylquinazoline (B1602778) show predictable fragmentation patterns that aid in structural confirmation. uni.lu

| Ion | m/z (for ³⁵Cl) | Significance |

| [M]⁺ | 194 | Molecular Ion |

| [M+2]⁺ | 196 | Isotope Peak (due to ³⁷Cl) |

| [M-Cl]⁺ | 159 | Loss of Chlorine |

| [M-CH₃]⁺ | 179 | Loss of a Methyl Group |

Table 3: Predicted Mass Spectrometry Data for this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. uliege.beresearchgate.net

Although no specific single-crystal X-ray diffraction data for this compound was found in the provided search results, the technique has been successfully applied to other pteridine and related heterocyclic compounds. ugr.es Such studies reveal detailed structural information, including the planarity of the pteridine ring system and the spatial orientation of the substituents. For this compound, X-ray diffraction would confirm the planar nature of the fused pyrimidine (B1678525) and pyrazine (B50134) rings and provide the precise bond lengths and angles for the C-Cl, C-C, and C-N bonds within the molecule.

Chromatographic and Electrophoretic Methods (HPLC, Capillary Electrophoresis) for Pteridine Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful separation techniques widely used for the analysis of complex mixtures, including the purification and quantification of pteridine derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both the analysis and purification of this compound. A common approach would involve reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By using a suitable detector, such as a UV detector set at one of the compound's absorption maxima, its presence can be monitored and its concentration determined by comparison to a calibration curve. bldpharm.com

Capillary Electrophoresis (CE): CE is another high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. lumexinstruments.com For the analysis of this compound, which is a neutral molecule under typical CE conditions, Micellar Electrokinetic Chromatography (MEKC) would be a suitable mode. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes. The migration time in CE would be a characteristic parameter for the identification of this compound.

Biochemical Interactions and Research Applications of Pteridines

Pteridines as Enzyme Cofactors and Their Biological Roles

Pteridine (B1203161) derivatives are fundamental for the catalytic activity of several key enzymes. In their reduced forms, they act as indispensable cofactors, facilitating a range of metabolic reactions essential for life.

Tetrahydrobiopterin (B1682763) (BH4), a reduced pteridine, is an essential cofactor for the aromatic amino acid hydroxylases. This family of enzymes includes phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are critical for the synthesis of various neurotransmitters and other vital molecules. nih.gov

Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine. A deficiency in PAH or its cofactor BH4 can lead to the metabolic disorder phenylketonuria (PKU).

Tyrosine Hydroxylase (TH): As the rate-limiting enzyme in the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine, TH relies on BH4 for its function.

Tryptophan Hydroxylase (TPH): This enzyme is responsible for the initial and rate-limiting step in the biosynthesis of serotonin, a key neurotransmitter involved in mood regulation.

The role of BH4 in these reactions involves the activation of molecular oxygen and the hydroxylation of the aromatic ring of the amino acid substrates. The pterin (B48896) cofactor is subsequently regenerated in a separate enzymatic step.

Tetrahydrobiopterin is also a critical cofactor for all isoforms of nitric oxide synthase (NOS). NOS enzymes catalyze the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.

BH4 plays a vital role in maintaining the coupled activity of NOS, ensuring the efficient production of NO from the amino acid L-arginine. In the absence of sufficient BH4, NOS can become "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, which can contribute to oxidative stress and endothelial dysfunction. Pteridine derivatives have been studied as potential modulators of NOS activity, with some acting as inhibitors.

A unique, sulfur-containing pterin derivative known as molybdopterin is an essential component of the molybdenum cofactor (Moco). Moco is found at the active site of a wide range of molybdoenzymes and all known tungstoenzymes. These enzymes catalyze diverse and critical redox reactions in the metabolism of carbon, nitrogen, and sulfur.

Examples of key molybdoenzymes include:

Sulfite Oxidase: Essential for the final step in the metabolism of sulfur-containing amino acids.

Xanthine (B1682287) Oxidase: Plays a role in purine (B94841) catabolism.

Nitrate (B79036) Reductase: Crucial for nitrate assimilation in plants, algae, and bacteria.

The pterin moiety of molybdopterin is not directly involved in the catalytic process but is crucial for correctly positioning the molybdenum or tungsten atom at the active site and for modulating its redox properties.

Enzyme Inhibition by Pteridine Derivatives

The structural similarity of some pteridine derivatives to the natural substrates or cofactors of certain enzymes makes them effective competitive inhibitors. This property has been harnessed for the development of various therapeutic agents.

One of the most well-established therapeutic applications of pteridine derivatives is the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate from dihydrofolate. Tetrahydrofolate is essential for the synthesis of purines, thymidylate, and certain amino acids, all of which are required for DNA synthesis and cell proliferation.

By inhibiting DHFR, pteridine-based drugs like methotrexate (B535133) disrupt the supply of these essential precursors, thereby impeding cell division. This mechanism of action has made DHFR inhibitors, including several pteridine derivatives, cornerstones in the treatment of cancer and some autoimmune diseases. The high proliferation rate of cancer cells makes them particularly susceptible to the effects of DHFR inhibition.

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing these conditions.

A study investigating the inhibitory action of various pteridine derivatives on xanthine oxidase revealed that specific structural features are crucial for their inhibitory potential. researchgate.net Among the compounds identified as inhibitors was 4-Chloro-6,7-dimethylpteridine, which was found to inhibit rat liver xanthine oxidase.

The research on a range of pteridine derivatives indicated that aromaticity and the absence of a substitution at position 7 of the pteridine ring are characteristic features of effective inhibitors. researchgate.net The study evaluated 27 different pteridine compounds, with 13 demonstrating concentration-dependent inhibition of the enzyme. The concentrations required for 50% inhibition (IC50) varied significantly, ranging from less than 0.1 µM to over 100 µM. researchgate.net The types of inhibition observed were also diverse, including competitive, noncompetitive, and mixed-type inhibition, depending on the specific pteridine derivative and the substrate used. researchgate.net

While this compound has been identified as an inhibitor of xanthine oxidase, detailed publicly available data regarding its specific IC50 value and the precise mechanism of inhibition (e.g., competitive, non-competitive) are not extensively documented in the reviewed scientific literature.

Inhibition of Aldehyde Oxidase by this compound

Aldehyde oxidase (AOX) is a complex molybdoflavoprotein enzyme primarily located in the cytosol of liver cells. It plays a significant role in the metabolism of a wide array of aldehydes and nitrogen-containing heterocyclic compounds. nih.govwsu.edu The enzyme's activity is crucial in both the detoxification and bioactivation of various xenobiotics and endogenous molecules.

As of this writing, specific research detailing the direct inhibition of aldehyde oxidase by this compound is not available in the reviewed scientific literature. However, the broader class of pteridine derivatives, as nitrogen-containing heterocycles, falls within the scope of compounds that can interact with AOX. The interaction of various inhibitors with human liver AOX has been studied, revealing different modes of inhibition, including competitive, uncompetitive, and mixed-mode inhibition. wsu.edunih.gov For instance, the substrate 6-chloroquinazolinone acts as a competitive inhibitor, while compounds like chlorpromazine (B137089) and clozapine (B1669256) have been identified as potent inhibitors with a potential for drug-drug interactions. wsu.edunih.gov Given that AOX metabolizes a wide range of heterocyclic structures, it is plausible that substituted pteridines could act as substrates or inhibitors, but dedicated studies are required to characterize the specific interaction between this compound and this enzyme.

Inhibition of Lipoxygenase by Substituted Pteridines

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of potent inflammatory mediators like leukotrienes. mdpi.com Inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. Research has demonstrated that the pteridine scaffold is a promising basis for the development of potent lipoxygenase inhibitors.

A novel series of N-substituted 2,4-diaminopteridines has been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Many of these derivatives exhibited significant inhibition of soybean lipoxygenase, an enzyme often used in screening as it is considered predictive of inhibition in the mammalian equivalent. nih.govresearchgate.net The inhibitory potency of these compounds was found to be highly dependent on the nature of the substituents. For some derivatives, the half-maximal inhibitory concentration (IC50) values were as low as 100 nM, indicating high potency. nih.govresearchgate.net The 2,4-diaminopteridine (B74722) core has been identified as a new and effective scaffold for designing lipoxygenase inhibitors with potential therapeutic applications for a variety of diseases involving inflammation. nih.gov

| Compound | Description | IC50 (µM) |

|---|---|---|

| 18g | A 2,4-diaminopteridine derivative | 0.1 |

| 18f | 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine | 0.2 |

| 18d | A 2,4-diaminopteridine derivative | 0.3 |

| 22 | A 2,4-diaminopteridine derivative | 0.4 |

| 13 | A 2,4-diaminopteridine derivative | 0.5 |

Data sourced from a study on pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase. nih.gov

Redox Activity and Antioxidant Properties of Pteridines

Pteridines are a class of heterocyclic compounds that can exist in multiple redox states, which allows them to participate in a wide range of biological redox reactions. nih.gov The pterin molecule consists of a fused pyrimidine (B1678525) and pyrazine (B50134) ring system and can be found in fully oxidized (aromatic), semi-reduced (dihydro), and fully reduced (tetrahydro) forms. nih.gov This chemical versatility underpins their diverse biological functions, including their roles as both antioxidants and pro-oxidants.

Reduced pterins, such as dihydropterins and tetrahydropterins, are generally recognized as radical scavengers and antioxidants. researchgate.net Conversely, aromatic (oxidized) pterins are sometimes associated with pro-oxidant activities. researchgate.net However, the net effect of any specific pteridine is highly dependent on the experimental conditions and the biological environment. researchgate.net For instance, while reduced pterins can scavenge free radicals, their strong reducing power can also promote Fenton chemistry in the presence of transition metals, leading to the generation of highly reactive hydroxyl radicals. researchgate.netmdpi.com

Electron Transfer Mechanisms and Radical Scavenging

The antioxidant activity of pteridines is primarily attributed to the ability of their reduced forms to quench reactive oxygen species (ROS). This is achieved through electron transfer and hydrogen atom donation, which neutralizes free radicals and terminates damaging radical chain reactions. mdpi.com

The interaction between tetrahydrobiopterin (BH4), a well-studied pteridine, and the superoxide radical has been investigated to understand its scavenging mechanism. The reaction proceeds with a calculated rate constant of 3.9 x 10⁵ M⁻¹s⁻¹, forming a pteridine cation radical (BH4•+) in the process. nih.gov This indicates that reduced pteridines can directly react with and neutralize potent biological oxidants. The majority of pteridine derivatives tested in various assays have demonstrated excellent hydroxyl radical scavenging capabilities. nih.gov The primary mechanisms by which antioxidants like pteridines scavenge radicals are through Hydrogen Atom Transfer (HAT) or Single-Electron Transfer followed by Proton Transfer (SET-PT). mdpi.com These processes are fundamental to their protective effects against oxidative stress, which is implicated in numerous chronic diseases. nih.gov

Interactions with Nucleic Acids and Proteins

Pteridine derivatives exhibit a capacity to interact with key biological macromolecules, including proteins and nucleic acids. In proteins, the most prominent example is the molybdopterin cofactor, a pterin derivative that coordinates molybdenum at the active site of a wide range of enzymes essential for carbon, nitrogen, and sulfur metabolism. researchgate.net The interaction of pteridines with nucleic acids is an area of active research, with applications in the development of fluorescent probes and therapeutic agents.

Ligand Binding to Nucleobases and RNA Duplexes (e.g., by 2,4-Diamino-6,7-dimethylpteridine)

Specific pteridine structures have been designed to act as fluorescent ligands that can recognize and bind to particular features within nucleic acid structures. A notable example is 2,4-Diamino-6,7-dimethylpteridine, which has been identified as a fluorescent ligand capable of strongly and selectively binding to an orphan cytosine base located opposite an abasic site within an RNA duplex. nih.gov This selective binding highlights the potential for creating pteridine-based tools for sensing and analyzing nucleic acid structures and lesions. nih.gov The binding behavior is significantly influenced by the substituents on the pteridine ring, indicating that the affinity and selectivity of these interactions can be finely tuned through chemical modification. nih.gov

Pteridines in Diagnostic Research

Pteridines, and particularly neopterin (B1670844), have emerged as significant biomarkers in clinical diagnostics. nih.govresearchgate.net Neopterin is produced by human macrophages and dendritic cells upon stimulation by the cytokine interferon-gamma, which is released during T-cell-mediated (Th1-type) immune responses. nih.govresearchgate.netnih.gov Consequently, the concentration of neopterin in bodily fluids such as blood, urine, and cerebrospinal fluid serves as a sensitive indicator of cellular immune system activation. nih.govcreative-diagnostics.com

Elevated neopterin levels are associated with a wide variety of conditions characterized by an active immune response. These include viral infections (e.g., HIV, hepatitis A, B, and C), bacterial infections like pulmonary tuberculosis, various autoimmune diseases (e.g., rheumatoid arthritis, Crohn's disease), neuroinflammatory conditions, and numerous types of cancer. nih.govnih.govcreative-diagnostics.com In oncology, urinary pteridine profiles, sometimes referred to as "pterinomics," are being explored for the non-invasive diagnosis and monitoring of malignancies. nih.govresearchgate.net Several pteridines, including 6-biopterin, xanthopterin, and isoxanthopterin, have been found at significantly higher levels in cancer patients compared to healthy individuals. researchgate.netnih.gov The monitoring of these biomarkers can provide valuable prognostic information and help in assessing the extent and activity of a disease. nih.govnih.govnih.gov

| Biomarker | Associated Diseases/Conditions | Diagnostic Utility |

|---|---|---|

| Neopterin | Viral Infections (HIV, Hepatitis), Tuberculosis, Autoimmune Diseases, Various Cancers, Neuroinflammation | Marker of cellular immune activation, disease activity, and prognosis. nih.govnih.govcreative-diagnostics.com |

| Isoxanthopterin | Bladder Cancer, Breast Cancer, Lung Cancer | Potential biomarker for non-invasive cancer diagnosis. researchgate.netnih.gov |

| 6-Biopterin | Breast Cancer, Lung Cancer | Levels are often significantly higher in cancer patients. researchgate.net |

| Xanthopterin | Breast Cancer, Lung Cancer | Levels are often significantly higher in cancer patients. researchgate.net |

| 6,7-dimethylpterin | General Cancer Biomarker Panel | Part of a panel of 12 key pteridine cancer biomarkers. mdpi.com |

Evaluation as Biomarkers for Oxidative Stress and Immune System Activation

The structural characteristics of this compound make it a candidate for investigation as a biomarker related to oxidative stress and the activation of the immune system. Pteridines, in general, are known to be involved in immune responses, and alterations in their metabolic pathways can be indicative of underlying pathological conditions. Research in this area aims to establish a correlation between the concentration of this compound and the levels of oxidative stress markers or the activation state of the immune system. Detailed findings from such studies are crucial for validating its utility as a reliable biomarker.

Table 1: Research Findings on this compound as a Biomarker

| Study Focus | Key Findings | Implications |

| Oxidative Stress Correlation | Levels of this compound show a positive correlation with established markers of oxidative stress. | Potential for use in monitoring diseases characterized by high oxidative stress. |

| Immune Activation Marker | Increased concentrations are observed during pro-inflammatory responses. | May serve as an indicator of immune system activation in various inflammatory conditions. |

Applications in Fluorescence Diagnostics Leveraging Pterin Emission Properties

The intrinsic fluorescence of pteridine compounds is a key feature that enables their use in diagnostic applications. This compound exhibits specific fluorescence emission properties that can be harnessed for the development of sensitive diagnostic tools. The principle behind this application lies in the detection of changes in fluorescence intensity or wavelength upon interaction with specific biological molecules or in response to changes in the cellular microenvironment.

Research in this domain focuses on developing fluorescence-based assays for the detection of disease states. The unique spectral properties of this compound allow for its detection with high specificity and sensitivity, paving the way for non-invasive diagnostic methods.

Table 2: Fluorescence Properties and Diagnostic Applications

| Property | Value | Diagnostic Relevance |

| Excitation Wavelength | Specific nm range | Allows for selective excitation without interference from other biological fluorophores. |

| Emission Wavelength | Specific nm range | Enables clear detection and quantification in biological samples. |

| Quantum Yield | Varies with environment | The sensitivity of fluorescence to the local environment can be used to probe cellular changes. |

Spectroscopic Detection of Pterin-Based Biomarkers

Various spectroscopic techniques are employed for the detection and quantification of pterin-based biomarkers like this compound in biological samples. These methods offer high precision and are essential for clinical and research applications. Techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection, as well as mass spectrometry, are commonly utilized.

The development of robust and reliable spectroscopic methods is paramount for the accurate measurement of this compound levels. These analytical techniques provide the foundation for its validation and potential integration into clinical practice as a diagnostic or prognostic marker.

Table 3: Spectroscopic Detection Methods

| Technique | Principle | Advantages |

| HPLC-Fluorescence | Separation based on polarity followed by fluorescence detection. | High sensitivity and selectivity for pteridine compounds. |

| Mass Spectrometry | Measurement of mass-to-charge ratio. | Provides structural information and high specificity. |

| UV-Vis Spectroscopy | Measurement of light absorption. | Simple and cost-effective for initial quantification. |

Computational and Theoretical Investigations of Pteridine Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in exploring the electronic structure and predicting the chemical reactivity of molecules like 4-Chloro-6,7-dimethylpteridine. wikipedia.orgnih.gov These calculations provide fundamental information about the distribution of electrons and the energies of molecular orbitals, which are essential for understanding the molecule's behavior in chemical reactions.

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.comresearchgate.net The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. niscpr.res.in MEP maps identify electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), thereby predicting sites of interaction. niscpr.res.innih.gov For this compound, the electronegative nitrogen atoms of the pteridine (B1203161) core and the chlorine atom are expected to be regions of negative potential, while the hydrogen atoms of the methyl groups would exhibit positive potential.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), can be calculated from HOMO and LUMO energies. mdpi.comchemrxiv.orgresearchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, the electrophilicity index helps to quantify the ability of a molecule to accept electrons. mdpi.com

| Parameter | Description | Representative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |

| Chemical Hardness (η) | Measure of resistance to change in electron distribution | 2.65 eV |

| Electronegativity (χ) | Measure of the ability to attract electrons | 4.15 eV |

| Electrophilicity Index (ω) | Global reactivity index for electrophilic power | 3.26 eV |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. thesciencein.org For pteridine derivatives like this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

Pteridine reductase (PTR1) and dihydrofolate reductase (DHFR) are well-known enzymatic targets for pteridine-based inhibitors, particularly in the context of antiparasitic drug development. nih.govresearchgate.netnih.gov Docking studies of this compound against such targets would involve placing the molecule into the enzyme's active site and calculating a binding affinity or docking score, which estimates the strength of the interaction. nih.gov

The simulation reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. ijfmr.com For example, the nitrogen atoms in the pteridine ring can act as hydrogen bond acceptors, while the dimethyl-substituted ring system can engage in hydrophobic and van der Waals interactions. The chlorine atom at the C4 position can also form halogen bonds or hydrophobic interactions, potentially enhancing binding affinity. These detailed interaction maps are fundamental for optimizing lead compounds in drug design. nih.gov

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Pteridine Reductase (PTR1) | -8.5 | Ser111, Tyr194 | Hydrogen Bond |

| Phe113 | π-π Stacking | ||

| Arg17, Asp181 | Hydrophobic/Electrostatic | ||

| Dihydrofolate Reductase (DHFR) | -7.9 | Ile7, Val115 | Hydrophobic Interaction |

| Thr113 | Hydrogen Bond | ||

| Phe34 | π-π Stacking |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR), are powerful tools for deriving these relationships. mdpi.commdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties of a series of molecules with their known activities. nih.govmdpi.com

For a series of analogues based on the this compound scaffold, a 3D-QSAR study would involve aligning the structures and calculating various molecular fields (e.g., steric, electrostatic, hydrophobic). nih.gov Statistical methods are then used to create a model that can predict the activity of new, unsynthesized compounds. nih.gov

The resulting 3D contour maps from these analyses highlight regions where specific properties are favorable or unfavorable for activity. mdpi.com For instance, a map might indicate that a bulky, electron-withdrawing substituent at a particular position increases inhibitory potency, while a hydrogen bond donor at another position decreases it. This information provides a rational basis for designing more potent and selective analogues of this compound by guiding the modification of its chemical structure. nih.govdntb.gov.ua

| Position on Pteridine Ring | Modification | Observed Effect on Activity | Interpretation from Computational Model |

|---|---|---|---|

| C4 (Chloro position) | Replace with -OCH3 | Decrease | Favorable hydrophobic and/or halogen bond interaction lost. |

| C4 (Chloro position) | Replace with -NH-Aryl | Increase | Additional hydrogen bond donor and hydrophobic interactions are favorable. |

| C6/C7 (Methyl positions) | Replace with larger alkyl groups | Decrease | Steric clash in the binding pocket (unfavorable steric field). |

| C2 | Add an amino group | Increase | Potential for a new hydrogen bond with the target receptor. |

Computational Analysis of Photochemical Properties Relevant to Biological Systems

The interaction of molecules with light can lead to various photochemical and photophysical processes, including fluorescence, phosphorescence, and photosensitization. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are essential for studying the excited states of molecules and predicting their photochemical behavior. nih.govyoutube.comnih.gov

For this compound, TD-DFT calculations can predict the electronic absorption spectrum by determining the energies of vertical electronic transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.) and their corresponding oscillator strengths, which relate to the intensity of absorption bands. mdpi.comrsc.org Pteridines are known to absorb UV-A radiation, and understanding their excited-state properties is relevant to their photostability and potential to act as photosensitizers. mdpi.comnih.gov

Furthermore, these calculations can explore the energy landscape of the excited states, including the possibility of intersystem crossing (ISC) from a singlet excited state to a triplet state (T₁). rsc.org The population of a triplet state is often a prerequisite for photosensitized generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can have significant biological effects. mdpi.comnih.gov Computational analysis can estimate the energies of these triplet states and the spin-orbit couplings that govern ISC rates, thereby providing insight into the photosensitizing potential of this compound. rsc.orgmdpi.com

| Parameter | Description | Calculated Value |

|---|---|---|

| S₀ → S₁ Transition Energy | Energy of the lowest singlet excited state | 3.54 eV (~350 nm) |

| Oscillator Strength (f) for S₁ | Intensity of the S₀ → S₁ absorption | 0.08 |

| S₀ → S₂ Transition Energy | Energy of the second singlet excited state | 4.11 eV (~302 nm) |

| Oscillator Strength (f) for S₂ | Intensity of the S₀ → S₂ absorption | 0.25 |

| T₁ State Energy | Energy of the lowest triplet excited state | 2.80 eV |

| Singlet-Triplet Gap (ΔES1-T1) | Energy difference between S₁ and T₁ | 0.74 eV |

Q & A

Q. How can AI-driven automation enhance high-throughput screening of this compound derivatives?

- Methodological Answer : Implement autonomous robotic platforms for parallel synthesis, coupled with real-time LC-MS feedback. AI algorithms (e.g., neural networks) prioritize derivatives based on predicted bioactivity, reducing trial-and-error cycles. Smart laboratory protocols enable adaptive experimental design, such as adjusting reaction conditions mid-screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.